molecular formula C21H22N2O5S B11656597 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B11656597
M. Wt: 414.5 g/mol
InChI Key: DMAAOJBIYUSMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidine ring, and a nitrobenzoate moiety. It is often used in research settings for its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. Common synthetic routes include:

    Formation of the Phenyl Core: This step often involves the reaction of ethoxybenzene with a suitable piperidine derivative under controlled conditions.

    Introduction of the Nitro Group: The nitro group is usually introduced through nitration reactions, using reagents such as nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the phenyl core with 3-nitrobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas and palladium catalysts.

    Substitution: The ethoxy and piperidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl and benzoate derivatives.

Scientific Research Applications

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-chloro-3-nitrobenzoate: Similar structure but with a chloro group instead of a nitro group.

    2-Ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate: Similar structure with variations in the position of the chloro and nitro groups.

Uniqueness

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate

InChI

InChI=1S/C21H22N2O5S/c1-2-27-19-14-15(20(29)22-11-4-3-5-12-22)9-10-18(19)28-21(24)16-7-6-8-17(13-16)23(25)26/h6-10,13-14H,2-5,11-12H2,1H3

InChI Key

DMAAOJBIYUSMKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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